molecular formula C28H27BrN4O5S B8818929 Remimazolam tosylate CAS No. 1425904-79-5

Remimazolam tosylate

Cat. No. B8818929
CAS RN: 1425904-79-5
M. Wt: 611.5 g/mol
InChI Key: UNLWPYSYFQLJSV-LMOVPXPDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of remimazolam tosylate involves the introduction of an ester linkage into the benzodiazepine structure. This modification allows the compound to be rapidly hydrolyzed by esterases, leading to its short duration of action. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Remimazolam tosylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Remimazolam tosylate has a wide range of scientific research applications:

Mechanism of Action

Remimazolam tosylate exerts its effects by modulating the gamma-aminobutyric acid A receptors. It enhances the effects of gamma-aminobutyric acid, the primary inhibitory neurotransmitter in the central nervous system. This modulation leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent sedation and amnesia . The rapid hydrolysis of this compound to its inactive metabolite CNS7054 ensures a short duration of action .

Comparison with Similar Compounds

Similar Compounds

    Midazolam: Another benzodiazepine used for sedation and anesthesia.

    Propofol: A non-benzodiazepine sedative used for induction and maintenance of anesthesia.

    Etomidate: Another non-benzodiazepine anesthetic agent.

Uniqueness of Remimazolam Tosylate

This compound is unique due to its ultra-short duration of action, rapid onset, and hemodynamic stability. These properties make it particularly suitable for short procedures and for use in patients with compromised cardiovascular function .

properties

CAS RN

1425904-79-5

Molecular Formula

C28H27BrN4O5S

Molecular Weight

611.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate

InChI

InChI=1S/C21H19BrN4O2.C7H8O3S/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,8,10-12,17H,7,9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t17-;/m0./s1

InChI Key

UNLWPYSYFQLJSV-LMOVPXPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4

Origin of Product

United States

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